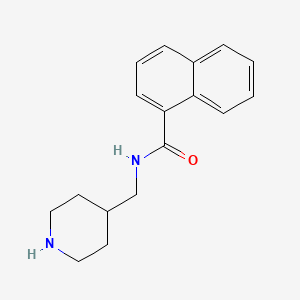![molecular formula C12H20ClNO2S2 B13865724 4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride](/img/structure/B13865724.png)
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride is a chemical compound with the molecular formula C12H20ClNO2S2 and a molecular weight of 309.88 g/mol . This compound is known for its reactivity with thiols, forming mixed disulfides . It is primarily used in proteomics research and other scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride typically involves the reaction of benzyl chloride with trimethylamine to form the quaternary ammonium salt. This intermediate is then reacted with methanethiosulfonate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: Can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Thiols: Reacts rapidly with thiols to form mixed disulfides.
Oxidizing Agents: Can be used to oxidize the compound under specific conditions.
Major Products Formed
Mixed Disulfides: Formed when reacting with thiols.
Aplicaciones Científicas De Investigación
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of specialized chemicals and materials.
Mecanismo De Acción
The primary mechanism of action for 4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride involves its reactivity with thiols. The compound forms mixed disulfides by reacting specifically and rapidly with thiol groups in proteins and other molecules . This reactivity is crucial for its applications in proteomics and other biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Methanethiosulfonate: Similar in structure but lacks the trimethylammonium group.
Methanethiosulfonate Ethylammonium Chloride: Contains an ethylammonium group instead of a trimethylammonium group.
Uniqueness
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride is unique due to its specific reactivity with thiols and its quaternary ammonium structure, which enhances its solubility and reactivity in aqueous environments .
Propiedades
Fórmula molecular |
C12H20ClNO2S2 |
|---|---|
Peso molecular |
309.9 g/mol |
Nombre IUPAC |
trimethyl-[[4-(methylsulfonylsulfanylmethyl)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C12H20NO2S2.ClH/c1-13(2,3)9-11-5-7-12(8-6-11)10-16-17(4,14)15;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
KFUBTBJFZYWRQZ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CC=C(C=C1)CSS(=O)(=O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)



![5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13865693.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide](/img/structure/B13865700.png)




![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)

